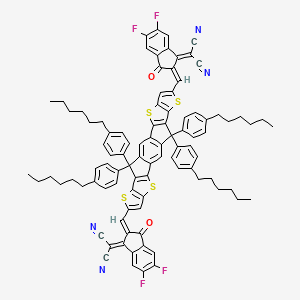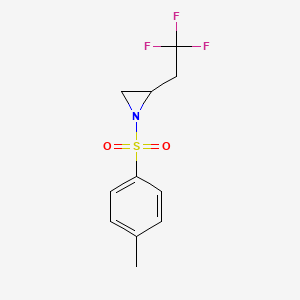
Z-Val-Glu-Ile-Asp-AFC
Übersicht
Beschreibung
Z-VEID-AFC (trifluoroacetate salt): is a fluorogenic substrate specifically designed for caspase-6. This compound is used extensively in biochemical research to study enzyme activity, particularly in the context of apoptosis and proteolysis. The compound’s full chemical name is N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt .
Wissenschaftliche Forschungsanwendungen
Z-VEID-AFC (trifluoroacetate salt): is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is in the study of caspase-6 activity, which is crucial for understanding the mechanisms of apoptosis. Researchers use this compound to measure the activity of caspase-6 in various cell types and under different experimental conditions. This helps in elucidating the role of caspase-6 in cell death and survival pathways. Additionally, Z-VEID-AFC (trifluoroacetate salt) is used in drug discovery and development to screen for potential inhibitors of caspase-6, which could have therapeutic applications in diseases characterized by excessive apoptosis .
Wirkmechanismus
Target of Action
Z-Val-Glu-Ile-Asp-AFC is a fluorogenic substrate primarily targeted towards caspase-6 , an enzyme involved in the execution phase of cell apoptosis .
Mode of Action
Upon enzymatic cleavage by caspase-6, this compound releases 7-amino-4-trifluoromethylcoumarin (AFC) . AFC is a fluorophore that emits fluorescence, which can be used to quantify caspase-6 activity .
Biochemical Pathways
The compound is involved in the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. The release of AFC upon cleavage by caspase-6 provides a measure of the activity of this enzyme, thus giving insights into the progression of apoptosis .
Pharmacokinetics
The compound’sfluorogenic and chromogenic characteristics suggest that it can be detected in cell lysate or electrophoretic gels , indicating its potential distribution and metabolism within the cell.
Result of Action
The cleavage of this compound by caspase-6 and the subsequent release of AFC allows for the detection of caspase-6 activity. This activity is indicative of the progression of apoptosis, a critical cellular process. Therefore, the action of this compound provides valuable information about the state of cell health and the occurrence of programmed cell death .
Biochemische Analyse
Biochemical Properties
Z-Val-Glu-Ile-Asp-AFC is a specific substrate for the enzyme caspase-6 (Mch2) . The specificity and sensitivity of this compound allow for the detection of caspase-6 activities in cell lysate or electrophoretic gels .
Cellular Effects
This compound, as a substrate for caspase-6, plays a significant role in apoptosis, a process of programmed cell death . The compound’s influence on cell function is primarily through its impact on the caspase-6 enzyme, which is involved in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with caspase-6. As a substrate, it is cleaved by caspase-6, leading to the release of a fluorescent product that can be detected . This cleavage is a part of the enzyme’s activation process, which in turn influences gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used to detect enzyme activities over time
Metabolic Pathways
This compound is involved in the caspase-6 pathway, a part of the larger apoptotic pathway . Caspase-6 is an enzyme that plays a crucial role in apoptosis, and this compound serves as a substrate for this enzyme .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever caspase-6 is present, given that it is a substrate for this enzyme
Vorbereitungsmethoden
The synthesis of Z-VEID-AFC (trifluoroacetate salt) involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the fluorogenic moiety. The synthetic route typically starts with the preparation of the peptide sequence valyl-α-glutamyl-isoleucyl-α-asparagine . This sequence is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide .
Analyse Chemischer Reaktionen
Z-VEID-AFC (trifluoroacetate salt): primarily undergoes enzymatic cleavage reactions. When acted upon by caspase-6, the compound releases 7-amino-4-trifluoromethylcoumarin , which is highly fluorescent. This reaction is typically carried out under physiological conditions (pH 7.4, 37°C) in a buffer solution. The major product formed from this reaction is 7-amino-4-trifluoromethylcoumarin , which can be quantified using fluorescence spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Z-VEID-AFC (Trifluoressigsäuresalz): ist einzigartig in seiner Spezifität für Caspase-6. Ähnliche Verbindungen umfassen Z-YVAD-AFC (Trifluoressigsäuresalz) , das ein fluorogenes Substrat für Caspase-1 ist, und Z-DEVD-AFC (Trifluoressigsäuresalz) , das spezifisch für Caspase-3 ist. Obwohl diese Verbindungen eine ähnliche fluorogene Einheit (7-Amino-4-trifluormethylcumarin ) teilen, unterscheiden sich ihre Peptidsequenzen, was die Spezifität für verschiedene Caspasen verleiht. Diese Spezifität ist entscheidend für die genaue Untersuchung der Aktivität einzelner Caspasen in verschiedenen biologischen Prozessen .
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVAAZFKVRJQQH-UXAYAQJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44F3N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




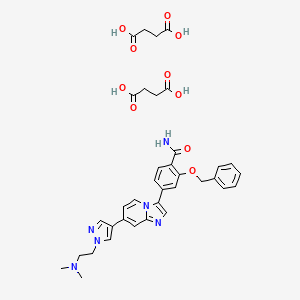
![tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3028460.png)

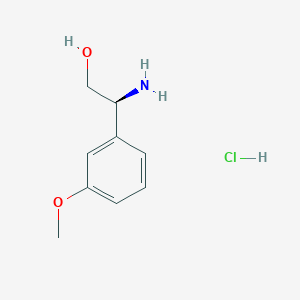
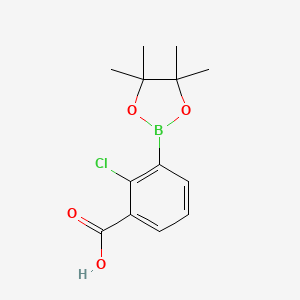
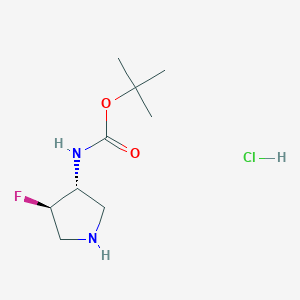
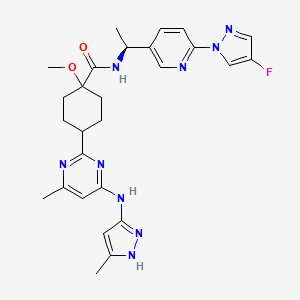
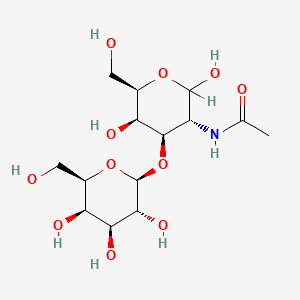
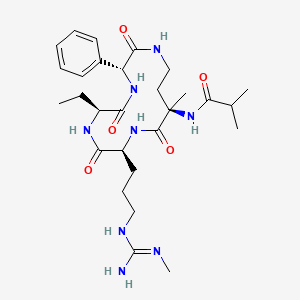
![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)
